molecular formula C7H8Cl2N2O B578535 2,4-Dichloro-6-(ethoxymethyl)pyrimidine CAS No. 1289385-14-3

2,4-Dichloro-6-(ethoxymethyl)pyrimidine

Cat. No. B578535
CAS RN: 1289385-14-3
M. Wt: 207.054
InChI Key: LAKFUTVFNIDEAC-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a chemical compound with the molecular formula C7H8Cl2N2O and a molecular weight of 207.06 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, can be achieved using organolithium reagents . This process involves a regioselective nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products . Another method involves the condensation of pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains two chlorine atoms and an ethoxymethyl group attached to the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidines, including this compound, are highly electron-deficient, making them suitable for nucleophilic aromatic substitution (SNAr) reactions . These reactions are a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from readily available halopyrimidines .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It has a molecular weight of 207.06 and its IUPAC name is (2,4-dichloro-5-pyrimidinyl)methyl ethyl ether .

Mechanism of Action

While the specific mechanism of action for 2,4-Dichloro-6-(ethoxymethyl)pyrimidine is not mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .

Safety and Hazards

This compound may cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . This suggests potential future directions for research and development involving 2,4-Dichloro-6-(ethoxymethyl)pyrimidine and similar compounds .

properties

IUPAC Name

2,4-dichloro-6-(ethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O/c1-2-12-4-5-3-6(8)11-7(9)10-5/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKFUTVFNIDEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693763
Record name 2,4-Dichloro-6-(ethoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289385-14-3
Record name Pyrimidine, 2,4-dichloro-6-(ethoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-(ethoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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